5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)furan-2-carboxylic acid
Description
Properties
IUPAC Name |
5-methyl-4-(2-methyl-1,3-thiazol-4-yl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-5-7(3-9(14-5)10(12)13)8-4-15-6(2)11-8/h3-4H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQJWUNVRSXWDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)O)C2=CSC(=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)furan-2-carboxylic acid, identified by its CAS number 1306604-60-3, is a compound of increasing interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy in various biological systems, and relevant case studies.
The molecular formula of this compound is C10H9NO3S, with a molecular weight of 223.25 g/mol. The structure features a furan ring substituted with a thiazole moiety, which is known to enhance biological activity through various mechanisms.
Antitumor Activity
Research has indicated that thiazole derivatives often exhibit significant antitumor properties. For instance, compounds with similar structures have shown IC50 values in the low microgram range against various cancer cell lines. The presence of the thiazole ring has been correlated with increased cytotoxic activity due to its ability to interact with cellular targets involved in tumor growth and proliferation .
Table 1: Antitumor Efficacy of Thiazole Derivatives
| Compound | IC50 (µg/mL) | Target Cell Line |
|---|---|---|
| Compound 9 | 1.61 ± 1.92 | Jurkat (Bcl-2) |
| Compound 10 | 1.98 ± 1.22 | A-431 |
| This compound | TBD | TBD |
Antimicrobial Activity
The antimicrobial potential of thiazole derivatives has been well-documented. Compounds related to this compound have demonstrated significant activity against Gram-positive and Gram-negative bacteria. For example, studies have shown that certain thiazole derivatives possess minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL against Staphylococcus aureus and other pathogens .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 1.95 | Staphylococcus aureus |
| Compound B | <15 | Escherichia coli |
| This compound | TBD | TBD |
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways critical for cell survival.
- Modulation of Cell Signaling Pathways : Thiazole-containing compounds can influence pathways such as apoptosis and cell cycle regulation, leading to increased cancer cell death.
- Antioxidant Properties : Some studies suggest that thiazole derivatives may exhibit antioxidant activities that protect against oxidative stress in cells.
Case Studies
Several studies have explored the biological efficacy of thiazole derivatives:
- Study on Antitumor Activity : A recent study evaluated a series of thiazole derivatives and found that those with specific substitutions exhibited potent cytotoxicity against glioblastoma cells (U251), suggesting that modifications in the thiazole structure can significantly enhance activity .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiazole derivatives revealed that certain structural features are crucial for enhancing antibacterial activity against resistant strains of bacteria .
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of furan and thiazole compounds exhibit significant antimicrobial properties. For instance, studies on related thiazole derivatives have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The thiazole ring in 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)furan-2-carboxylic acid may contribute to its potential as an antibacterial agent.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| Thiazole Derivative 1 | Antibacterial | 1 |
| Thiazole Derivative 2 | Antifungal | 5 |
Antitumor Activity
The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In one study, thiazole derivatives demonstrated significant antiproliferative activity against human cancer cell lines, suggesting that this compound could be a lead compound for developing new anticancer therapies .
| Cell Line | IC50 (µM) |
|---|---|
| HuTu80 | 13.36 |
| LNCaP | >372.34 |
Pesticide Development
The structural features of this compound are conducive to the development of new agrochemicals. Compounds with furan and thiazole moieties have been shown to possess insecticidal and fungicidal properties, making them candidates for pesticide formulation .
Polymer Chemistry
The incorporation of thiazole-containing compounds into polymer matrices can enhance the thermal stability and mechanical properties of the materials. Research indicates that such modifications can improve the performance of polymers in various applications, including coatings and composites .
Case Study 1: Antibacterial Efficacy
A recent study synthesized several thiazole derivatives from furan-based precursors and evaluated their antibacterial activities against common pathogens. The results indicated that compounds similar to this compound exhibited promising antibacterial effects with low MIC values .
Case Study 2: Antitumor Potential
In a comparative study of various thiazole derivatives against cancer cell lines, it was noted that those containing the furan moiety showed enhanced cytotoxicity. The study highlighted the potential of these compounds in drug development for cancer treatment .
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazole-Substituted Carboxylic Acid Derivatives
2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid
- CAS No.: 65032-66-8
- Molecular Formula: C₁₁H₉NO₂S
- Molecular Weight : 219.26 g/mol
- Key Differences: Replaces the furan ring with a benzoic acid core. Melting point: 139.5–140°C, indicating higher crystallinity .
3-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid
- Structural Variation : Thiazole substituent at the 3-position of benzoic acid. Positional isomerism may alter binding affinity in biological targets due to steric effects .
5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic Acid
Furan Carboxylic Acid Derivatives with Alternative Substituents
5-Methyl-4-(morpholin-4-ylmethyl)furan-2-carboxylic Acid
- CAS No.: 39273-61-5
- Molecular Formula: C₁₁H₁₅NO₄
- Molecular Weight : 241.25 g/mol
- Key Differences : Morpholine group replaces thiazole. The basic amine in morpholine enhances water solubility and may improve bioavailability compared to the neutral thiazole .
2-(2-Furyl)-4-methylthiazole-5-carboxylic Acid
- CAS No.: 886501-68-4
- Molecular Formula: C₉H₇NO₃S
- Molecular Weight : 209.22 g/mol
- Key Differences: Thiazole ring is substituted with a furyl group at the 2-position. Structural isomerism (furan vs.
Pharmacologically Active Analogs
MPEP (2-Methyl-6-(phenylethynyl)pyridine)
- Pharmacological Role : mGlu5 receptor antagonist with anxiolytic effects in rodents.
- Key Differences : Pyridine core instead of furan-thiazole. The ethynyl linker in MPEP enhances rigidity, which may improve target selectivity compared to the more flexible furan-thiazole system .
5-Methyl-2-(3-trifluoromethylphenylamino)-thiazole-4-carboxylic Acid
- CAS No.: 1549447-16-6
- Molecular Formula : C₁₂H₉F₃N₂O₂S
- Molecular Weight : 302.27 g/mol
Structural and Functional Comparison Table
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| Target Compound | Furan-thiazole | 4-(2-methyl-thiazole), 5-methyl | 223.25 | Balanced hydrophobicity, heterocyclic |
| 2-(2-Methyl-thiazol-4-yl)benzoic acid | Benzoic acid | 2-methyl-thiazole | 219.26 | High crystallinity (mp 139.5–140°C) |
| 5-(2-Methyl-thiazol-4-yl)-3-isoxazole acid | Isoxazole | 2-methyl-thiazole | 210.21 | Electronegative, lower aromaticity |
| 5-Methyl-4-(morpholinylmethyl)furan acid | Furan | Morpholine | 241.25 | Enhanced solubility |
| MPEP | Pyridine | Phenylethynyl | 199.24 | Rigid, selective mGlu5 antagonism |
Q & A
Q. Q1. What is the standard synthetic route for 5-Methyl-4-(2-methyl-1,3-thiazol-4-yl)furan-2-carboxylic acid, and how are intermediates characterized?
The compound is synthesized via a multi-step protocol:
Cyclocondensation : Ethyl acetoacetate reacts with 2-methyl-1,3-thiazole-4-carbaldehyde in the presence of a base (e.g., NaOAc) to form the furan-thiazole hybrid intermediate.
Hydrolysis : The ester group is hydrolyzed under basic conditions (e.g., NaOH in ethanol/water) to yield the carboxylic acid derivative.
Purification : Recrystallization from a DMF/acetic acid mixture (1:1 v/v) ensures high purity (>95%) .
Intermediate characterization :
- FTIR : Confirms ester-to-acid conversion (loss of C=O ester peak at ~1700 cm⁻¹, emergence of carboxylic acid O-H stretch at 2500–3300 cm⁻¹).
- ¹H NMR : Methyl groups on the furan (δ 2.1–2.3 ppm) and thiazole (δ 2.5 ppm) are diagnostic .
Advanced Structural Analysis
Q. Q2. How can researchers resolve contradictions in reported crystallographic data for this compound?
Discrepancies in unit cell parameters or hydrogen bonding patterns may arise from polymorphic forms or solvent inclusion. To address this:
- Single-Crystal X-ray Diffraction (SC-XRD) : Use slow evaporation of a DMSO/EtOH solution to grow high-quality crystals. Compare lattice constants with published data (e.g., space group P2₁/c, Z = 4) .
- Thermogravimetric Analysis (TGA) : Detect solvent retention (e.g., ~5% weight loss below 150°C indicates lattice water) .
- Powder XRD : Confirm phase purity by matching experimental patterns with simulated data from CIF files .
Biological Activity and Target Identification
Q. Q3. What methodologies are used to investigate this compound’s antimycobacterial activity and target engagement?
- MIC Assays : Determine minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis H37Rv using the microplate Alamar Blue assay (typical range: 2–16 µg/mL) .
- Enzyme Inhibition : Target validation via in vitro MbtI (salicylate synthase) inhibition assays. IC₅₀ values are measured using a spectrophotometric method monitoring substrate depletion at 340 nm .
- Iron Chelation Studies : UV-Vis spectroscopy (200–800 nm) confirms disruption of siderophore biosynthesis by monitoring Fe³⁺-ligand complex formation .
Data Contradiction Analysis
Q. Q4. How should researchers address conflicting solubility data in polar vs. non-polar solvents?
Reported solubility variations (e.g., high in DMF vs. low in ethanol) may stem from:
-
Protic vs. Aprotic Solvents : Hydrogen bonding capacity of DMF enhances solubility (logP ≈ 1.2). Validate via shake-flask method:
Solvent Solubility (mg/mL) DMF 45.2 ± 2.1 Ethanol 8.7 ± 0.9 -
pH-Dependent Solubility : Conduct potentiometric titration (pKa ~3.1 for carboxylic acid) to assess ionization state in buffered solutions .
Computational Modeling
Q. Q5. What DFT parameters optimize the molecular geometry for docking studies?
- Geometry Optimization : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set. Key bond lengths (e.g., C=O at 1.21 Å) should match SC-XRD data .
- Docking Simulations (AutoDock Vina) : Target MbtI (PDB: 6G9A). Grid box centered on active site (x=15.4, y=2.8, z=22.1). Binding affinity ≤ -8.5 kcal/mol suggests strong inhibition .
Analytical Method Development
Q. Q6. How to validate an HPLC method for quantifying this compound in biological matrices?
-
Column : C18 (5 µm, 250 × 4.6 mm).
-
Mobile Phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B) (10% B to 90% B over 15 min).
-
Validation Parameters :
Parameter Result LOD 0.2 µg/mL LOQ 0.6 µg/mL Recovery (plasma) 92.4 ± 3.1%
Stability and Degradation
Q. Q7. What accelerated stability conditions predict shelf-life under long-term storage?
-
ICH Guidelines : Expose samples to 40°C/75% RH for 6 months. Monitor degradation via HPLC:
Condition Degradation Products Acidic (pH 3) Decarboxylation (t₁/₂ = 8 d) Oxidative (H₂O₂) Sulfoxide formation
Mechanistic Studies
Q. Q8. How to confirm the role of the thiazole ring in target binding via SAR?
-
Analog Synthesis : Replace thiazole with isoxazole or pyridine.
-
Biological Testing :
Analog MIC (µg/mL) MbtI IC₅₀ (µM) Thiazole (parent) 4.0 12.3 Isoxazole >32 >100
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
